molecular formula C18H21N3O5S B2372612 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034226-75-8

3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine

カタログ番号 B2372612
CAS番号: 2034226-75-8
分子量: 391.44
InChIキー: ATZXANQGHRFFTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set . This method allows for the optimization of molecular structures, bond lengths, and bond angles.

科学的研究の応用

1. Pharmacokinetic Interactions and Metabolism

  • Albendazole and Praziquantel Interaction: Studies on healthy volunteers have shown that the co-administration of albendazole with praziquantel leads to significant increases in the plasma concentrations of albendazole's metabolites, suggesting potential pharmacokinetic interactions that could enhance therapeutic efficacy while also possibly increasing the risk of side effects (Lima et al., 2011).

2. Drug Metabolism and Disposition

  • Venetoclax Metabolism: Venetoclax, a B-cell lymphoma-2 inhibitor, is extensively metabolized in humans, with feces being the major route of elimination. The study highlights the complex metabolism involving enzymatic oxidation and the production of unusual metabolites, contributing to understanding the drug's disposition and potential side effects (Liu et al., 2017).

3. Anticoagulant Effects in Hemodialysis

  • MD 805 Anticoagulant: MD 805, an anticoagulant, was used in patients with chronic renal failure undergoing maintenance hemodialysis. It showed no significant increase in platelet factor 4, suggesting it could be a useful anticoagulant in hemodialysis without activating platelets, unlike heparin (Matsuo et al., 1986).

作用機序

The compound may act as a potent antagonist of D4 receptors, with significant selectivity over D2 and D3 receptors . This suggests potential applications in the field of neuroscience.

特性

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]oxy-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-13-4-7-18(20-19-13)26-14-3-2-8-21(12-14)27(22,23)15-5-6-16-17(11-15)25-10-9-24-16/h4-7,11,14H,2-3,8-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZXANQGHRFFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。